molecular formula C11H13N3 B6264786 3-benzyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-43-4

3-benzyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B6264786
CAS No.: 92406-43-4
M. Wt: 187.24 g/mol
InChI Key: KKRWLKJWIOPRTO-UHFFFAOYSA-N
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Description

3-Benzyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-methyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the condensation of 3-benzyl-1-methyl-1H-pyrazole with an amine source under reductive amination conditions. This method typically employs a solvent-free condensation/reduction reaction sequence, which is efficient and yields the desired product in good quantities .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Benzyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 5-Amino-3-methyl-1-phenylpyrazole
  • 1-Methyl-5-amino-1H-pyrazole

Uniqueness

3-Benzyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

92406-43-4

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-benzyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-14-11(12)8-10(13-14)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3

InChI Key

KKRWLKJWIOPRTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2=CC=CC=C2)N

Purity

95

Origin of Product

United States

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